molecular formula C16H15NO4S2 B2593633 N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide CAS No. 1384819-18-4

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide

Cat. No.: B2593633
CAS No.: 1384819-18-4
M. Wt: 349.42
InChI Key: AVROBHVZFDCCFP-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide is a sulfonamide derivative featuring a 1,1-dioxo-2,3-dihydrobenzothiophene core substituted with a styryl (2-phenylethene) group. The benzothiophene moiety is sulfur-containing, with two adjacent sulfur oxidation states contributing to its electronic properties.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydro-1-benzothiophen-3-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S2/c18-22(19)12-15(14-8-4-5-9-16(14)22)17-23(20,21)11-10-13-6-2-1-3-7-13/h1-11,15,17H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVROBHVZFDCCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2S1(=O)=O)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C13H13N1O3S1
Molecular Weight 263.31 g/mol
CAS Number 2411239-14-8
IUPAC Name This compound

The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide group and the benzothiophene core . These components allow the compound to interact with various biological targets:

  • Enzyme Inhibition: The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, inhibiting their activity.
  • Receptor Modulation: The benzothiophene structure may interact with cellular receptors, potentially influencing signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance:

  • In vitro Studies: The compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines:

  • Case Study: A study reported that treatment with the compound resulted in a dose-dependent reduction in viability in HeLa cells (human cervical cancer cells), suggesting potential anticancer activity.

Anti-inflammatory Effects

Research indicates that compounds related to this sulfonamide may possess anti-inflammatory properties:

  • Mechanism: The inhibition of pro-inflammatory cytokines was observed in cell culture models treated with the compound.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study ReferenceFindings
Demonstrated antimicrobial activity against E. coli.
Showed anticancer effects in HeLa cells.
Indicated anti-inflammatory properties through cytokine modulation.

Scientific Research Applications

Organic Chemistry

N-(1,1-dioxo-2,3-dihydro-1lambda6-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules and is involved in various organic reactions. Its unique structure allows for diverse chemical transformations, enhancing its utility in synthetic chemistry.

Biological Studies

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's sulfonamide group is essential for its bioactivity .
  • Anticancer Research: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.

Medicinal Chemistry

Ongoing research explores the potential of this compound as a pharmaceutical intermediate. Its structural features may facilitate the development of new drugs targeting specific diseases. The compound's interaction with biological macromolecules can influence enzyme activity and receptor interactions, which are critical in drug design .

Case Study 1: Antimicrobial Activity

A study conducted on sulfonamide derivatives demonstrated that complexes formed with transition metals showed enhanced antimicrobial activity compared to their non-complexed forms. The study evaluated the minimum inhibitory concentrations (MIC) against resistant strains, revealing MIC values as low as 3.91 μM for certain derivatives . This highlights the potential of this compound in developing effective antimicrobial agents.

Case Study 2: Anticancer Potential

Research into the anticancer properties of sulfonamide derivatives indicated promising results in inhibiting tumor growth in vitro. The mechanism involves the compound's ability to induce apoptosis in cancer cells through specific molecular pathways. Further studies are required to elucidate the full extent of its therapeutic potential in oncology .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Table 1: Comparative Analysis of Structural Features
Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound: N-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)-2-phenylethene-1-sulfonamide Benzothiophene (1,1-dioxo) Styryl group (-CH₂CHPh), sulfonamide Not Provided Planar aromatic core with electron-withdrawing sulfone group; conjugated styryl substituent
N-Methyl-N-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-2-phenylethene-1-sulfonamide Dihydroquinoline (2-oxo) Styryl group, methyl-sulfonamide 266.108 Increased aromaticity from quinoline; potential for π-π stacking interactions
3-(3,5-Dichloro-4-hydroxybenzoyl)-1,1-dioxo-2,3-dihydro-1,3-benzothiazole Benzothiazole (1,1-dioxo) Dichlorohydroxybenzoyl group Not Provided Chlorine atoms enhance lipophilicity; hydroxyl group improves solubility
2-Chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(3-methylphenyl)acetamide Thiophene (1,1-dioxo) Chloroacetamide, 3-methylphenyl Not Provided Simpler thiophene core; chloro and acetamide groups may influence reactivity

Functional and Pharmacological Implications

Benzothiophene vs. Benzothiazole Cores: The target compound’s benzothiophene core shares electronic similarities with benzothiazole derivatives (e.g., ), but the sulfur oxidation state in benzothiophene may reduce basicity compared to benzothiazole. This could affect binding to biological targets like kinases or proteases .

Styryl vs. In contrast, the chloroacetamide group in ’s thiophene derivative may confer electrophilic reactivity, useful in covalent inhibitor design .

Solubility and Bioavailability: The sulfone group in all compounds improves water solubility compared to non-oxidized sulfur analogs. However, the quinoline-based analog () may exhibit lower solubility due to increased aromaticity, while the hydroxyl group in ’s compound could enhance solubility via hydrogen bonding .

Methodological Considerations

  • Crystallographic Analysis: SHELX programs () are widely used for resolving crystal structures of small molecules, including sulfonamides and heterocycles.
  • Synthetic Routes: The styryl sulfonamide moiety in the target compound may be synthesized via Michael addition or palladium-catalyzed coupling, paralleling methods for ’s quinoline derivative .

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